molecular formula C8H8INO B12094581 7-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine

7-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B12094581
M. Wt: 261.06 g/mol
InChI Key: WIRLQIWPQRAVMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine is a chemical compound belonging to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring fused to a benzene ring. The presence of an iodine atom at the 7th position of the benzoxazine ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the iodination of 3,4-dihydro-2H-benzo[b][1,4]oxazine. A common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 7-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. The iodine atom enhances the compound’s ability to form halogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison:

Biological Activity

7-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine is a compound belonging to the benzoxazine class, which has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and research findings.

Chemical Structure and Properties

The unique feature of this compound is the presence of an iodine atom at the seventh position of the benzoxazine ring. This substitution significantly influences its chemical reactivity and biological interactions. The compound can be synthesized through various methods that involve the reaction of specific precursors under controlled conditions.

Antimicrobial Activity

Research indicates that derivatives of benzoxazines exhibit promising antimicrobial properties. For instance, studies have shown that this compound demonstrates significant activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital enzymatic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Candida albicans15 µg/mL

These findings suggest potential therapeutic applications in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has been shown to inhibit the growth of various cancer cell lines under both normoxic and hypoxic conditions. A study indicated that this compound selectively targets hypoxic tumor cells while sparing normal cells.

Cell Line IC50 (µM) Condition
HepG210 ± 3.7Hypoxic
MCF-720 ± 5.0Normoxic

The mechanism of action appears to involve the downregulation of hypoxia-inducible factors (HIFs), which are crucial for tumor survival under low oxygen conditions. This property highlights its potential as a targeted cancer therapy.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines in vitro. The compound’s ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

Several case studies have illustrated the effectiveness of benzoxazine derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with a benzoxazine derivative led to a significant reduction in infection rates compared to standard antibiotics.
  • Case Study on Cancer Treatment : In a preclinical model using HepG2 cells, administration of this compound resulted in a marked decrease in tumor size and improved survival rates when combined with existing chemotherapeutic agents.

Properties

Molecular Formula

C8H8INO

Molecular Weight

261.06 g/mol

IUPAC Name

7-iodo-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C8H8INO/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2

InChI Key

WIRLQIWPQRAVMA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1)C=CC(=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.